molecular formula C16H15FN2O B2437699 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 610277-23-1

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2437699
CAS No.: 610277-23-1
M. Wt: 270.307
InChI Key: AECRITSRDVIBIN-UHFFFAOYSA-N
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Description

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is an organic compound that features a fluorine atom, a phenol group, and a pyrazole ring

Preparation Methods

The synthesis of 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions .

Mechanism of Action

The mechanism of action of 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECRITSRDVIBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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